molecular formula C32H57N3O7 B14209007 8,15,21,26-Tetraoxo-22-oxa-7,14,25-triazahexatriacont-35-en-1-oic acid CAS No. 827611-98-3

8,15,21,26-Tetraoxo-22-oxa-7,14,25-triazahexatriacont-35-en-1-oic acid

Cat. No.: B14209007
CAS No.: 827611-98-3
M. Wt: 595.8 g/mol
InChI Key: SOJFOOXXEZSYJF-UHFFFAOYSA-N
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Description

8,15,21,26-Tetraoxo-22-oxa-7,14,25-triazahexatriacont-35-en-1-oic acid is a complex organic compound with a unique structure characterized by multiple oxo groups, an oxa linkage, and several aza groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,15,21,26-Tetraoxo-22-oxa-7,14,25-triazahexatriacont-35-en-1-oic acid involves multiple steps, typically starting with simpler organic molecules. The synthetic route may include:

    Formation of the core structure: This step involves the construction of the main carbon backbone with the necessary functional groups.

    Introduction of oxo groups: Oxidation reactions are employed to introduce the oxo groups at specific positions.

    Formation of oxa and aza linkages: These linkages are introduced through substitution reactions, where oxygen and nitrogen atoms replace hydrogen atoms in the carbon backbone.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

8,15,21,26-Tetraoxo-22-oxa-7,14,25-triazahexatriacont-35-en-1-oic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can occur at specific sites, leading to the formation of additional oxo groups.

    Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.

    Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction may produce hydroxylated compounds.

Scientific Research Applications

8,15,21,26-Tetraoxo-22-oxa-7,14,25-triazahexatriacont-35-en-1-oic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biological processes and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 8,15,21,26-Tetraoxo-22-oxa-7,14,25-triazahexatriacont-35-en-1-oic acid involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes: Inhibiting or activating enzymatic activity.

    Interact with receptors: Modulating signal transduction pathways.

    Affect gene expression: Influencing the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8,15,21,26-Tetraoxo-22-oxa-7,14,25-triazahexatriacont-35-en-1-oic acid is unique due to its specific arrangement of oxo, oxa, and aza groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specialized applications in various scientific fields.

Properties

CAS No.

827611-98-3

Molecular Formula

C32H57N3O7

Molecular Weight

595.8 g/mol

IUPAC Name

6-[6-[[7-oxo-7-[2-(undec-10-enoylamino)ethoxy]heptanoyl]amino]hexanoylamino]hexanoic acid

InChI

InChI=1S/C32H57N3O7/c1-2-3-4-5-6-7-8-12-19-30(38)35-26-27-42-32(41)23-16-9-13-20-28(36)33-24-17-10-14-21-29(37)34-25-18-11-15-22-31(39)40/h2H,1,3-27H2,(H,33,36)(H,34,37)(H,35,38)(H,39,40)

InChI Key

SOJFOOXXEZSYJF-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCC(=O)NCCOC(=O)CCCCCC(=O)NCCCCCC(=O)NCCCCCC(=O)O

Origin of Product

United States

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